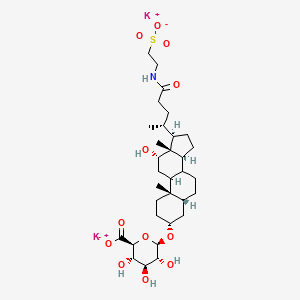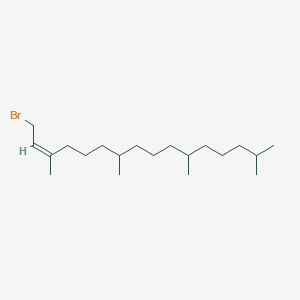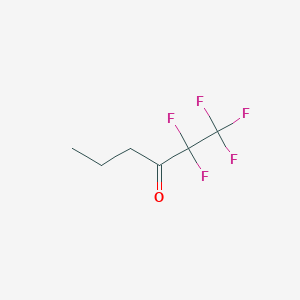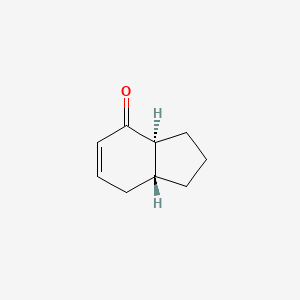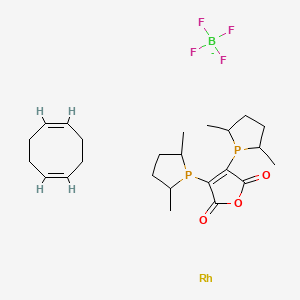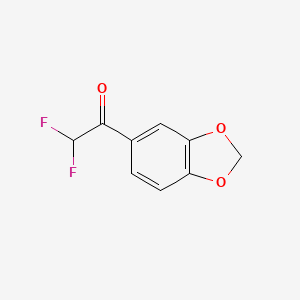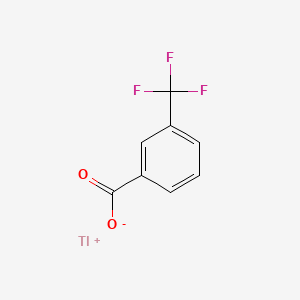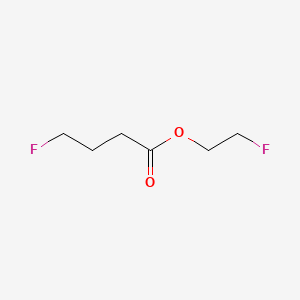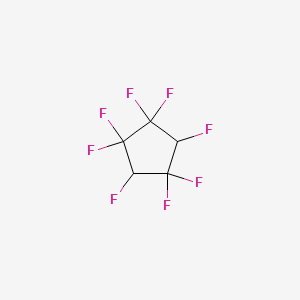
1,1,2,2,3,4,4,5-Octafluorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,4,4,5-Octafluorocyclopentane is a fluorinated cyclopentane derivative with the molecular formula C5H2F8 This compound is characterized by the presence of eight fluorine atoms attached to a cyclopentane ring, making it a highly fluorinated and stable molecule
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,4,4,5-Octafluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with elemental fluorine or fluorinating agents under controlled conditions. Industrial production methods often utilize specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
1,1,2,2,3,4,4,5-Octafluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents include alkali metals and organometallic compounds.
Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated cyclopentane derivatives. Hydrogenation using palladium-based catalysts is a typical method.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups into the molecule. .
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,4,4,5-Octafluorocyclopentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable and inert medium.
Biology: The compound’s stability and low reactivity make it suitable for use in biological assays and as a component in certain biochemical experiments.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: It is employed in the production of specialty chemicals, refrigerants, and as a cleaning agent in various industrial processes .
Wirkmechanismus
The mechanism by which 1,1,2,2,3,4,4,5-Octafluorocyclopentane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. This electronegativity can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The exact molecular targets and pathways involved vary based on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,3,4,4,5-Octafluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as:
1,1,2,2,3,3,4,5-Octafluorocyclopentane: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,1,2,2,3,3,4,5-Heptafluorocyclopentane:
1,1,2,2,3,3,4,4-Hexafluorocyclopentane: With fewer fluorine atoms, this compound exhibits distinct reactivity and stability characteristics. The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
773-17-1 |
|---|---|
Molekularformel |
C5H2F8 |
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1,1,2,2,3,4,4,5-octafluorocyclopentane |
InChI |
InChI=1S/C5H2F8/c6-1-3(8,9)2(7)5(12,13)4(1,10)11/h1-2H |
InChI-Schlüssel |
WAECBMNQMWVHQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C1(F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
